Cas no 180386-87-2 (4-Bromobutyl 2-bromoacetate)

4-Bromobutyl 2-bromoacetate structure
4-Bromobutyl 2-bromoacetate structure
商品名:4-Bromobutyl 2-bromoacetate
CAS番号:180386-87-2
MF:C6H10Br2O2
メガワット:273.950400829315
CID:3042440

4-Bromobutyl 2-bromoacetate 化学的及び物理的性質

名前と識別子

    • 4-Bromobutyl 2-bromoacetate
    • 4-bromobutyl bromoacetate
    • Bromoacetic acid 4-bromobutyl ester
    • V3894
    • インチ: 1S/C6H10Br2O2/c7-3-1-2-4-10-6(9)5-8/h1-5H2
    • InChIKey: RGAGIIBZSLWICB-UHFFFAOYSA-N
    • ほほえんだ: BrCCCCOC(CBr)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 6
  • 複雑さ: 95.7
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 26.3

4-Bromobutyl 2-bromoacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B682173-100mg
4-Bromobutyl 2-bromoacetate
180386-87-2
100mg
$ 98.00 2023-04-18
TRC
B682173-500mg
4-Bromobutyl 2-bromoacetate
180386-87-2
500mg
$ 293.00 2023-04-18
TRC
B682173-1g
4-Bromobutyl 2-bromoacetate
180386-87-2
1g
$ 414.00 2023-04-18
TRC
B682173-250mg
4-Bromobutyl 2-bromoacetate
180386-87-2
250mg
$ 190.00 2023-04-18
A2B Chem LLC
AF00680-1g
4-Bromobutyl 2-bromoacetate
180386-87-2 97%
1g
$176.00 2024-04-20
A2B Chem LLC
AF00680-5g
4-Bromobutyl 2-bromoacetate
180386-87-2 97%
5g
$662.00 2024-04-20
1PlusChem
1P00AQY0-1g
4-BroMobutyl 2-broMoacetate
180386-87-2 97%
1g
$183.00 2025-02-25
Chemenu
CM321265-5g
4-Bromobutyl 2-bromoacetate
180386-87-2 95%
5g
$533 2023-02-02
1PlusChem
1P00AQY0-5g
4-BroMobutyl 2-broMoacetate
180386-87-2 97%
5g
$704.00 2025-02-25

4-Bromobutyl 2-bromoacetate 関連文献

4-Bromobutyl 2-bromoacetateに関する追加情報

Recent Advances in the Application of 4-Bromobutyl 2-bromoacetate (CAS: 180386-87-2) in Chemical Biology and Pharmaceutical Research

The compound 4-Bromobutyl 2-bromoacetate (CAS: 180386-87-2) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and development. This bifunctional alkylating agent, characterized by its bromoacetate and bromobutyl moieties, serves as a critical intermediate in the synthesis of various biologically active molecules. Recent studies have explored its utility in targeted drug delivery systems, covalent inhibitor design, and polymer-based therapeutics, highlighting its growing importance in the field.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 4-Bromobutyl 2-bromoacetate as a key building block for the development of covalent kinase inhibitors. Researchers leveraged its electrophilic properties to create irreversible inhibitors targeting EGFR mutations, showing promising results in overcoming drug resistance in non-small cell lung cancer models. The compound's ability to form stable covalent bonds with cysteine residues while maintaining favorable pharmacokinetic properties makes it particularly valuable for this application.

In the realm of bioconjugation, 4-Bromobutyl 2-bromoacetate has emerged as a powerful tool for protein modification. A recent breakthrough published in Bioconjugate Chemistry detailed its use in creating antibody-drug conjugates (ADCs) with enhanced stability and controlled drug release profiles. The compound's dual reactivity allows for sequential conjugation strategies, enabling precise control over drug-to-antibody ratios and conjugation sites, addressing long-standing challenges in ADC development.

Polymer chemistry applications have also benefited from this versatile compound. Research from MIT published in Advanced Materials showcased its role in synthesizing stimuli-responsive drug delivery systems. The bromoacetate group facilitates conjugation with therapeutic agents, while the bromobutyl moiety enables cross-linking to form biodegradable polymer networks responsive to tumor microenvironment cues. This approach demonstrated improved tumor accumulation and reduced off-target effects in preclinical models.

Recent synthetic methodology developments have expanded the accessibility of 4-Bromobutyl 2-bromoacetate derivatives. A 2024 Organic Letters publication described an efficient one-pot synthesis route that improves yield and purity while reducing hazardous byproducts. This advancement addresses previous scalability challenges and makes the compound more accessible for pharmaceutical applications.

Despite these promising developments, challenges remain in optimizing the selectivity and minimizing off-target effects of compounds derived from 4-Bromobutyl 2-bromoacetate. Ongoing research focuses on structure-activity relationship studies to balance reactivity with specificity. The compound's unique chemical properties continue to inspire innovative applications across chemical biology and pharmaceutical sciences, positioning it as a valuable tool in modern drug discovery pipelines.

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